N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide
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Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide is an organic compound that features a pyrrole ring substituted with two methyl groups and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide typically involves the reaction of 2,5-dimethylpyrrole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: The major product would be the corresponding nitro derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the substituent introduced during the reaction.
Scientific Research Applications
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the pyrrole ring, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the pyrrole ring can engage in various substitution reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(8-6-11)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVUESPBOJPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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